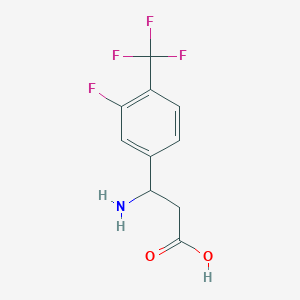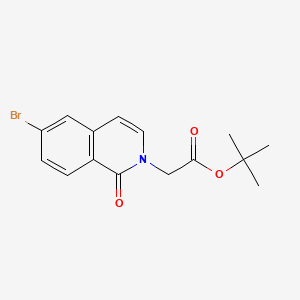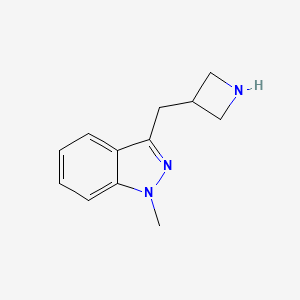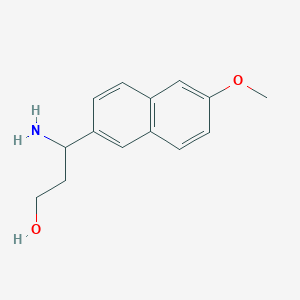
4-(1-Methoxypropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various biologically active molecules and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxypropyl)piperidine typically involves the reaction of 4-piperidone with 1-methoxypropylamine under controlled conditions. One common method includes the following steps :
Starting Material: 4-piperidone
Reagent: 1-methoxypropylamine
Solvent: Methanol
Catalyst: Raney Nickel
Reaction Conditions: Hydrogenation at room temperature and pressure
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product with high purity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalytic hydrogenation and the avoidance of hazardous reagents are key considerations. The process involves the following steps :
Amide Reaction: 4-piperidone reacts with 1-methoxypropylamine to form an amide intermediate.
Hydrogenation: The intermediate undergoes catalytic hydrogenation using Raney Nickel as a catalyst.
Purification: The product is purified through filtration and drying to achieve high purity.
化学反応の分析
Types of Reactions
4-(1-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney Nickel are employed.
Substitution: Halogenated reagents like bromoalkanes or chloroalkanes are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
科学的研究の応用
4-(1-Methoxypropyl)piperidine has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(1-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. Key pathways include:
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling cascades.
類似化合物との比較
Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
4-(1-Methoxypropyl)piperidine stands out due to its specific structural features and reactivity. Its methoxypropyl group provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
4-(1-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-3-9(11-2)8-4-6-10-7-5-8/h8-10H,3-7H2,1-2H3 |
InChIキー |
BXRUUPYEMITXFK-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCNCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




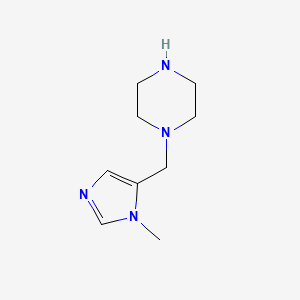
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
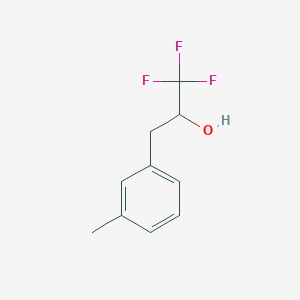
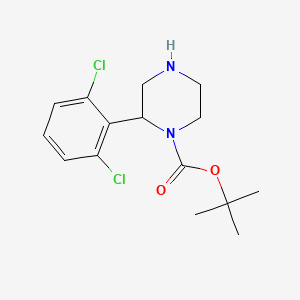
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
